molecular formula C14H13N3O3S B2580678 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 882081-42-7

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No. B2580678
CAS RN: 882081-42-7
M. Wt: 303.34
InChI Key: ZBGSZXXCRMGRTB-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide, also known as 4-ASA-N3NP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 154-156°C, and is soluble in water, methanol, and ethanol. 4-ASA-N3NP is an important building block for organic synthesis, and has been used in a variety of applications, including organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Bioactive Derivatives and Synthesis

  • Bioactive Nitrosylated and Nitrated Derivatives : Research on derivatives of aminophenol, closely related to the compound , highlights the microbial degradation and bioactivity of these compounds, including their impact on gene expression in plants and microbial detoxification processes (Girel et al., 2022).
  • Synthesis of Thio Analogues : The synthesis of 3- and 4-thio analogues of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-gluco- and galactopyranosides has been explored for their potential applications in biochemistry and pharmacology, showcasing the versatility of acetamide derivatives in synthesizing complex biochemical structures (Chen & Withers, 2007).

Structural and Spectroscopic Analysis

  • Hydrogen Bond Studies : Investigations into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided insights into intramolecular and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability in related acetamide compounds (Romero & Margarita, 2008).
  • Crystal Structure Analysis : The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and a related compound were determined, highlighting the folded conformation around the thioacetamide bridge and the significance of intramolecular N—H⋯N hydrogen bonding (Subasri et al., 2016).

Pharmacological Potential and Activity

  • Antimicrobial Studies : N-substituted benzimidazole derivatives, including those structurally similar to "2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide," showed promising antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), underlining the potential pharmacological applications of these compounds (Chaudhari et al., 2020).

Antiviral Research

  • COVID-19 Research : A study on the molecular structure, spectroscopic analysis, and drug likeness of a novel anti-COVID-19 molecule structurally related to "this compound" provided insights into its binding energy against SARS-CoV-2 protease, indicating its potential as an antiviral agent (Mary et al., 2020).

Mechanism of Action

While the exact mechanism of action for “2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide” is not specified, related compounds have shown antimicrobial activity. For example, certain benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative strains . The results from cytoplasmic membrane permeabilization assay, FACS study, and DNA-binding assays suggest a membrane perturbing as well as intracellular mode of action for these compounds .

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSZXXCRMGRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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